7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Description
7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolo[4,5-d]pyrimidine core structure
Properties
IUPAC Name |
7-benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c19-15-8-6-13(7-9-15)10-24-17-16(22-23-24)18(21-12-20-17)25-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIFZFQFGROOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,5-d]pyrimidine ring, followed by nucleophilic substitution reactions to introduce the benzylsulfanyl and 4-fluorophenylmethyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo[4,5-d]pyrimidine core can be reduced under specific conditions.
Substitution: The benzylsulfanyl and 4-fluorophenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Overview
7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential bioactivity. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data and case studies.
Chemistry
This compound is utilized as a building block in synthetic organic chemistry. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the modification of the compound to create derivatives with enhanced properties or new functionalities.
Table 1: Common Reactions of this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of sulfanyl to sulfoxide or sulfone | Sulfoxides |
| Reduction | Reduction of triazolo core | Modified triazoles |
| Substitution | Replacement of substituents with other functional groups | New derivatives |
Biology
This compound shows promise as a bioactive agent in drug discovery. Its structural components may interact with biological targets such as enzymes and receptors, potentially leading to pharmacological effects. Studies have indicated that derivatives of triazolo[4,5-d]pyrimidines possess antibacterial, antifungal, and anti-inflammatory properties.
Case Study: Antimalarial Activity
Recent research has highlighted the potential of triazolo[4,5-d]pyrimidine derivatives in combating malaria. In silico studies and molecular docking have identified compounds similar to this compound as potential inhibitors of falcipain-2, an enzyme critical for the survival of Plasmodium falciparum .
Medicine
The compound may exhibit significant pharmacological properties that could be harnessed for therapeutic applications. Its ability to inhibit specific enzymes or receptors suggests potential uses in treating diseases such as cancer or infectious diseases.
Table 2: Potential Medical Applications
| Application Area | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Antiviral | Possible efficacy against viral infections |
| Anticancer | Targeting tumor cells through enzyme inhibition |
Industry
In industrial applications, this compound can be utilized in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for use in polymers or coatings that require specific functional characteristics.
Mechanism of Action
The mechanism of action of 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,5-d]pyrimidine derivatives with different substituents. Examples include:
- 7-Benzylsulfanyl-3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidine
- 7-Benzylsulfanyl-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidine .
Uniqueness
The uniqueness of 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine lies in its specific combination of substituents, which can confer distinct chemical and biological properties. For example, the presence of the 4-fluorophenylmethyl group may enhance its binding affinity to certain molecular targets compared to other similar compounds .
Biological Activity
7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a triazolo[4,5-d]pyrimidine core with a benzylsulfanyl group and a 4-fluorophenylmethyl substituent. The unique combination of these groups may enhance its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in critical cellular processes, including cancer proliferation and inflammation.
Anti-Cancer Properties
Recent studies have highlighted the potential of triazolo[4,5-d]pyrimidine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. For instance, compounds similar to this compound have shown significant inhibitory effects on LSD1 with IC50 values around 0.564 μM, indicating their potential as anti-cancer agents .
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of triazolo[4,5-d]pyrimidines significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells . This suggests that this compound may possess therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing or electron-releasing substituents can significantly influence the biological activity of triazolo[4,5-d]pyrimidine derivatives. For example, the introduction of a fluorine atom in the phenyl ring enhances the compound's potency against various targets .
Case Study 1: Inhibition of LSD1
In a study focused on the inhibition of LSD1 using triazolo[4,5-d]pyrimidine derivatives, compound 27 was identified as a potent inhibitor with an IC50 value of 0.564 μM. This compound exhibited selective inhibition over monoamine oxidase A/B (MAO-A/B), showcasing its potential for targeted cancer therapy .
Case Study 2: Anti-Cancer Activity
Another investigation into triazolo-pyridazine/-pyrimidine derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines such as A549 and MCF-7. The most promising derivative showed IC50 values of 1.06 μM against A549 cells and demonstrated mechanisms leading to apoptosis .
Data Summary
| Compound Name | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Compound 27 | LSD1 | 0.564 | Anti-cancer |
| Compound 12e | c-Met Kinase | 0.090 | Cytotoxicity |
| This compound | iNOS/COX-2 | N/A | Anti-inflammatory |
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but require strict control to avoid decomposition.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve substitution efficiency .
Basic: How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Methodological Answer:
Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl methyl at δ 4.5–5.0 ppm for benzylic protons).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 396.1 for C₁₉H₁₄F₃N₅S).
- IR Spectroscopy : Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹).
Q. Purity Assessment :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) with UV detection ensures >95% purity.
- Melting Point : Consistency with literature values (e.g., 123–124°C) indicates crystallinity and absence of impurities .
Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound with its analogs to enhance biological activity?
Methodological Answer:
SAR Strategy :
Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing benzylsulfanyl with methylsulfanyl or altering fluorophenyl groups).
Biological Assays : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀ determination).
Data Analysis : Correlate structural features (e.g., lipophilicity, electronic effects) with activity using regression models.
Q. Example Comparison :
| Analog Substituent | Biological Activity (IC₅₀, nM) | LogP |
|---|---|---|
| 4-Fluorophenyl methyl | 12.3 ± 1.2 | 3.5 |
| 4-Chlorophenyl methyl | 18.7 ± 2.1 | 3.8 |
| 4-Methoxyphenyl methyl | 45.6 ± 3.4 | 2.9 |
Fluorine’s electron-withdrawing nature enhances target binding compared to methoxy groups .
Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?
Methodological Answer:
Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies.
- Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC.
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm specificity.
Case Study :
Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 50 nM) were resolved by identifying residual DMSO (>1% v/v) as an inhibitor of secondary targets. Implementing strict solvent controls (≤0.1% DMSO) improved reproducibility .
Advanced: What computational methods predict the compound's interaction with biological targets, and how are these validated experimentally?
Methodological Answer:
Computational Workflow :
Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses in target proteins (e.g., EGFR kinase).
MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions).
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 15 nM).
- Mutagenesis Studies : Confirm critical residues (e.g., Asp831 in EGFR) by testing binding to mutant proteins.
Example : Docking predicted strong hydrogen bonding with Asp831, validated by a 10-fold reduction in activity for the D831A mutant .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?
Methodological Answer:
Optimization Strategies :
Metabolite Identification : Incubate with liver microsomes; LC-MS/MS detects oxidative metabolites (e.g., sulfoxide formation).
Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic position) to slow oxidation.
Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
Case Study : Replacing benzylsulfanyl with a cyclopropylmethyl group reduced CYP3A4-mediated metabolism, increasing half-life (t½) from 1.2 to 4.7 hours in rat plasma .
Advanced: What experimental designs are critical for evaluating the compound’s potential in combination therapies?
Methodological Answer:
Synergy Studies :
Checkerboard Assay : Test compound + standard drug (e.g., cisplatin) across concentration matrices.
Synergy Scoring : Calculate combination indices (CI < 1 indicates synergy) using the Chou-Talalay method.
Mechanistic Follow-Up : RNA-seq profiling identifies pathways enhanced by combination treatment (e.g., apoptosis upregulation).
Example : Synergy with cisplatin (CI = 0.3) in ovarian cancer cells was linked to enhanced DNA damage response (γH2AX foci increase by 2.5-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
